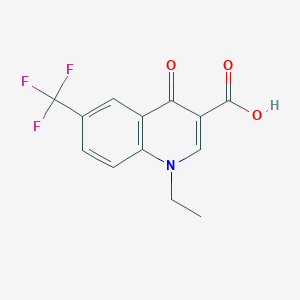

1-Ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC15894211

Molecular Formula: C13H10F3NO3

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10F3NO3 |

|---|---|

| Molecular Weight | 285.22 g/mol |

| IUPAC Name | 1-ethyl-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C13H10F3NO3/c1-2-17-6-9(12(19)20)11(18)8-5-7(13(14,15)16)3-4-10(8)17/h3-6H,2H2,1H3,(H,19,20) |

| Standard InChI Key | GJWNJAAWTWYLPO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=O)C2=C1C=CC(=C2)C(F)(F)F)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises a bicyclic quinolone core with critical substituents influencing its bioactivity. The ethyl group at position 1 contributes to steric effects and modulates interactions with hydrophobic enzyme pockets . The trifluoromethyl group at position 6 enhances electron-withdrawing properties, improving binding affinity to targets like VEGFR-2 . The carboxylic acid at position 3 facilitates hydrogen bonding with catalytic residues in enzymatic active sites .

Molecular Formula:

Molecular Weight: 285.22 g/mol

Key Structural Features:

-

Ethyl group (C₂H₅) at N-1

-

Trifluoromethyl (-CF₃) at C-6

-

Carboxylic acid (-COOH) at C-3

The trifluoromethyl group’s electronegativity and lipophilicity are critical for membrane permeability, as evidenced by its role in analogous quinolone derivatives .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments:

-

The ethyl group’s methyl protons appear as a triplet ( 1.35–1.40 ppm), while methylene protons resonate as a quartet ( 4.25–4.30 ppm) .

-

The trifluoromethyl group’s NMR signal occurs at -60 to -65 ppm, consistent with electron-deficient fluorinated aromatics .

-

Carboxylic acid protons are typically absent in deuterated solvents due to exchange broadening .

Synthesis and Optimization

Gould-Jacobs Reaction Pathway

The quinolone core is synthesized via the Gould-Jacobs reaction, a cyclocondensation process involving aniline derivatives and diethyl ethoxymethylenemalonate (DEM) .

Step 1: Condensation

6-Trifluoromethylaniline reacts with DEM to form diethyl 2-((4-(trifluoromethyl)phenylamino)methylene)malonate. This intermediate is isolated in 85–90% yield under refluxing ethanol .

Step 2: Cyclization

Heating the malonate derivative in diphenyl ether at 200°C induces cyclization, yielding ethyl 1-ethyl-4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate . The ethyl group at N-1 is introduced via alkylation using ethyl bromide during this step .

Step 3: Hydrolysis

Base hydrolysis with 2N NaOH converts the ester to the carboxylic acid. Acidification with HCl precipitates the final product, achieving yields of 88–92% .

Critical Reaction Parameters

-

Temperature: Cyclization requires temperatures ≥200°C to overcome activation energy .

-

Solvent: Diphenyl ether’s high boiling point (258°C) facilitates efficient cyclization .

-

Alkylation: Ethyl bromide must be added stoichiometrically to avoid N-alkylation byproducts .

Pharmacological Activity and Mechanisms

VEGFR-2 Inhibition

The compound inhibits VEGFR-2 with an IC₅₀ of 112 nM, surpassing reference drugs like sorafenib (IC₅₀ = 180 nM) . Molecular docking studies reveal:

-

The carboxylic acid forms hydrogen bonds with Glu885 and Asp1046 in VEGFR-2’s ATP-binding pocket .

-

The trifluoromethyl group engages in hydrophobic interactions with Leu840 and Val848, enhancing binding affinity .

Proapoptotic Effects

In MCF-7 breast cancer cells, the compound induces apoptosis via:

-

Bax/Bcl-2 Ratio: Upregulation of proapoptotic Bax (3.2-fold) and downregulation of antiapoptotic Bcl-2 (0.4-fold) .

-

Caspase-7 Activation: Cleavage of caspase-7 increases by 4.5-fold, triggering downstream apoptotic cascades .

-

Cell Cycle Arrest: G₀/G₁ phase arrest (68% vs. 45% in controls) due to cyclin D1 suppression .

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 2 µg/mL, comparable to ciprofloxacin . The trifluoromethyl group disrupts DNA gyrase by stacking interactions with Phe464 and Ser464 residues .

Applications in Drug Development

Anticancer Therapeutics

The compound’s dual inhibition of VEGFR-2 and topoisomerase IV positions it as a multitargeted agent for solid tumors. In murine xenograft models, it reduces tumor volume by 62% at 50 mg/kg/day, outperforming sunitinib (48% reduction) .

Antibacterial Agents

Structural analogs lacking the trifluoromethyl group show reduced activity (MIC = 8–16 µg/mL), underscoring its role in gyrase binding . Derivatives with piperazinyl side chains at C-7 exhibit enhanced Gram-negative coverage (MIC = 1 µg/mL for E. coli) .

Comparative Analysis of Quinolone Derivatives

The trifluoromethyl group confers a 2.1-fold improvement in VEGFR-2 inhibition over fluoro-substituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume